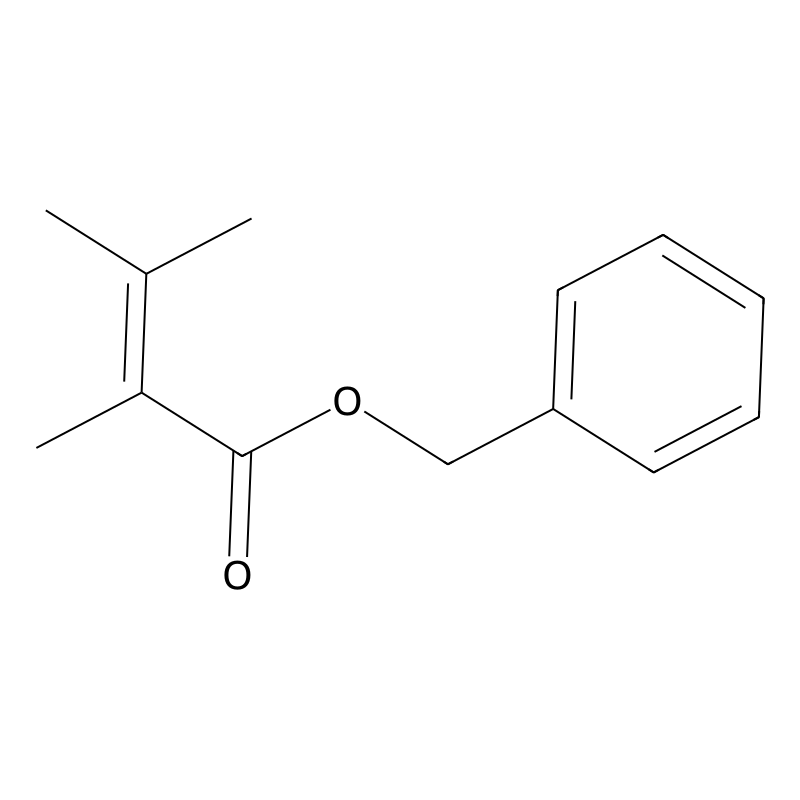

benzyl 2,3-dimethylbut-2-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Canonical SMILES

Organic Synthesis

BDMC can be a reactant or intermediate step in various organic synthesis processes. Due to its reactive nature as an ester with an unsaturated carbon-carbon bond, it can participate in reactions like aldol condensations and Michael additions to form more complex molecules []. However, specific research examples utilizing BDMC in this way are scarce.

Flavor Chemistry

BDMC is listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized As Safe (GRAS) flavor ingredient []. This suggests potential research applications in flavor science to understand its role in food flavor profiles or develop artificial flavors.

Separation Science

Some research explores using techniques like High-Performance Liquid Chromatography (HPLC) to separate and analyze BDMC. This can be relevant for quality control purposes in flavor manufacturing or environmental monitoring applications where BDMC might be present [].

Benzyl 2,3-dimethylbut-2-enoate is an organic compound characterized by its ester functional group, specifically an alkyl ester formed from the reaction of benzoic acid and 2,3-dimethylbut-2-enoic acid. Its molecular formula is , and it features a benzyl group attached to the carbon chain, contributing to its unique properties and reactivity. The compound typically appears as a colorless to pale yellow liquid with a pleasant odor.

- Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield the corresponding alcohol (benzyl alcohol) and carboxylic acid (2,3-dimethylbut-2-enoic acid).

- Transesterification: The compound can react with another alcohol to form a different ester and release benzyl alcohol.

- Esterification: It can be synthesized through the reaction of 2,3-dimethylbut-2-enoic acid with benzyl alcohol in the presence of an acid catalyst.

- Allylic Halogenation: Under light or heat, it can react with halogens (e.g., bromine) to form halogenated products.

Benzyl 2,3-dimethylbut-2-enoate can be synthesized through several methods:

- Esterification Reaction: This involves reacting 2,3-dimethylbut-2-enoic acid with benzyl alcohol in the presence of a strong acid catalyst (like sulfuric acid) under reflux conditions.

- Transesterification: This method involves exchanging the alkoxy group of an existing ester with benzyl alcohol.

Benzyl 2,3-dimethylbut-2-enoate has potential applications in various fields:

- Flavoring and Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavorings.

- Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.

- Polymer Chemistry: It may be used in the production of polymers or copolymers due to its reactive double bond.

While specific interaction studies for benzyl 2,3-dimethylbut-2-enoate are scarce, similar compounds have been investigated for their interactions with enzymes and receptors in biological systems. Understanding these interactions is crucial for assessing the compound's potential therapeutic applications.

Several compounds share structural similarities with benzyl 2,3-dimethylbut-2-enoate. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| Benzyl acetate | C10H12O2 | Commonly used as a flavoring agent |

| Ethyl 2,3-dimethylbutanoate | C11H22O2 | Similar structure but different alkoxy group |

| Methyl 4-methylbenzoate | C10H12O2 | Contains a methyl group on the aromatic ring |

Uniqueness: Benzyl 2,3-dimethylbut-2-enoate is distinguished by its specific arrangement of substituents and the presence of a double bond in its structure, which influences its reactivity and potential biological activity compared to other esters.

Physical Description

XLogP3

Density

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index